N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1H-indazole-5-carboxamide
Description
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1H-indazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features an indazole ring, which is known for its biological activity, and a dimethylanilino group, which contributes to its chemical reactivity.
Properties
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1H-indazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-4-3-5-12(2)17(11)21-16(23)10-19-18(24)13-6-7-15-14(8-13)9-20-22-15/h3-9H,10H2,1-2H3,(H,19,24)(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIQZREIGSTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1H-indazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indazole ring and the dimethylanilino group. One common method involves the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine to form the indazole ring. The final step involves the coupling of the indazole ring with the dimethylanilino group under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1H-indazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base and a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted indazole derivatives .
Scientific Research Applications
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1H-indazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1H-indazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity, while the dimethylanilino group can enhance the compound’s binding affinity and specificity. This dual interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler compound with a dimethylanilino group, used as a precursor in the synthesis of dyes and other organic compounds.
Indazole Derivatives: Compounds with an indazole ring, known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1H-indazole-5-carboxamide is unique due to its combination of an indazole ring and a dimethylanilino group, which imparts both chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
